2-(Thiophen-2-yloxy)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-thiophen-2-yloxypyridine |
InChI |
InChI=1S/C9H7NOS/c1-2-6-10-8(4-1)11-9-5-3-7-12-9/h1-7H |
InChI Key |
KSCNWWQZXQIHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3/DMF | 80–100 | 12–24 | 65–75 | Scalability |
| One-Pot CAN Catalysis | CAN/ethanol | Reflux | 2 | 60–75 | Streamlined synthesis |
| FeCl3 Cyclization | FeCl3/toluene | 140 | 6–8 | 80 | Atom economy |
| Solvent-Free Grinding | None | 25 | 0.5 | 90–95 | Eco-friendly |
| Chichibabin Synthesis | Ethanol | Reflux | 12 | 70 | Multicomponent flexibility |
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiophen-2-yloxy)pyridine is a chemical compound that belongs to a class of organic molecules with a pyridine core and a thiophene substituent. Research indicates that pyridine and thiophene derivatives have various applications, particularly in medicinal chemistry, due to their biological activities .
Synthesis and Chemical Properties
Pyridine derivatives can be synthesized through various methods, and their chemical properties make them useful in numerous applications . Similarly, thiophene derivatives are known for their versatile chemical behavior, which allows them to be incorporated into various structures with specific functions .
Antimicrobial and Antiviral Activities
Pyridine compounds exhibit antimicrobial and antiviral activities, making them valuable in developing new therapeutic agents . For instance, some pyridine salts have shown significant inhibition against bacterial strains like E. coli and S. aureus . Thiophene-pyrazole-pyridine hybrids have demonstrated good antimicrobial activity against a wide range of microbes, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans .
Anticancer Applications
Many pyridine-containing compounds are being explored for their anticancer properties . Research has shown that specific derivatives can exhibit cytotoxic effects against breast cancer cell lines . For example, certain 4,4′-bipyridine derivatives have demonstrated promising cell-killing effects against breast tumor cells . Additionally, some compounds containing thiazole, thiophene, and pyridone have been transferred into clinical trials for cancer therapy, acting via multiple pathways .
CDK Inhibition
Some pyridine derivatives have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are essential proteins in cell-cycle control . Certain pyrazolopyridine and furopyridine derivatives have been evaluated for their in vitro inhibitory effect on the CDK2 enzyme .
Cosmetic Applications
Polymers, including those containing pyridine or thiophene moieties, are used in cosmetics for various purposes such as film forming, rheology modifiers, and delivery systems . The biocompatible, safe, and eco-friendly character of natural polymers makes them highly attractive for use in make-up, skin, and hair care products .
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yloxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
2-(Thiophen-2-yl)pyridine
- Structure : Direct C–C bond between thiophene and pyridine, lacking the oxygen bridge.
- Key Differences :
- Electronic Effects : The absence of an oxygen atom reduces polarity and electron-withdrawing effects on the pyridine ring compared to 2-(Thiophen-2-yloxy)pyridine.
- Applications : Such derivatives are explored as ligands in coordination chemistry and intermediates in drug synthesis. For example, terpyridine-thiophene hybrids (e.g., 4′-(5-N-propylthiophen-2-yl)-2,2′:6′,2”-terpyridine) exhibit strong metal-binding capabilities, useful in optoelectronic materials .
- Synthesis : Typically involves Suzuki-Miyaura coupling or direct arylation .
2-(Thiophen-2-ylcarbonyl)pyridine Derivatives
- Structure : A carbonyl group bridges the thiophene and pyridine rings.
- Key Differences: Reactivity: The carbonyl group introduces electron-withdrawing effects, increasing pyridine’s electrophilicity. This enhances reactivity in nucleophilic substitution or condensation reactions, as seen in thiazolyl pyridine synthesis . Pharmacological Potential: Such compounds are building blocks for antimicrobial or anticancer agents, as evidenced by molecular docking studies targeting enzymes like DHFR .
4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2”-Terpyridine
- Structure : A terpyridine ligand substituted with a thiophene group and an alkyl chain.
- Key Differences :
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
- Structure: Pyrimidine core with thiophene and nitrophenoxy substituents.
- Key Differences :
- Electronic Effects : The nitro group strongly withdraws electrons, directing electrophilic attacks to specific positions. This contrasts with the oxygen-linked thiophene in this compound, which may exhibit more balanced electron distribution.
- Synthetic Efficiency : Optimized methods for pyrimidine derivatives focus on one-pot reactions to improve yield .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines
- Structure: Multi-substituted pyridines with amino and chloro groups.
- Biological Activity: These compounds are studied for antibacterial and anti-inflammatory properties, leveraging pyridine’s ability to mimic biological heterocycles .
Comparative Analysis Table
Research Findings and Implications
- Pharmacology: Thiophene-pyridine hybrids are prioritized in drug discovery due to their bioavailability and target specificity. For instance, amino-substituted pyridines show promise in kinase inhibition .
- Materials Science : Terpyridine-thiophene derivatives excel in solar cells and LEDs due to tunable band gaps and charge transport properties .
- Synthetic Challenges : Oxygen-bridged compounds like this compound may require careful optimization to avoid side reactions, whereas direct C–C linked analogs benefit from established coupling methodologies .
Biological Activity
2-(Thiophen-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, incorporating both thiophene and pyridine moieties, suggest a diverse range of pharmacological applications. This article explores the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound consists of a pyridine ring substituted with a thiophen-2-yloxy group. This unique structure is believed to enhance its interaction with biological targets, potentially leading to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine rings have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| 2-(Thiophen-3-yloxy)pyridine | MCF-7 | TBD |
| 3-(Thiazole-2-yloxy)pyridine | HepG2 | TBD |
| 4-(Pyrazole-3-yloxy)pyridine | A549 | TBD |
Note: TBD = To Be Determined; values are based on ongoing research.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been well-documented. A study evaluating various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| 3-(Thiazole-4-yloxy)pyridine | Staphylococcus aureus | TBD |
Antioxidant Activity
The antioxidant capacity of compounds containing thiophene rings has also been explored. In particular, the DPPH radical scavenging assay indicated that certain derivatives exhibited notable antioxidant activities, which are crucial for mitigating oxidative stress-related diseases .
Case Studies
- Cytotoxicity Evaluation : A study synthesized several thiophene-pyridine derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced the activity, suggesting that structural optimization could lead to more potent anticancer agents.
- Antimicrobial Screening : Another research effort focused on the synthesis of pyrazolyl-thiazole derivatives, which included thiophene components. These compounds were tested against a panel of bacterial and fungal strains, showing promising results in terms of both antibacterial and antifungal activities .
Mechanistic Insights
Computational studies using molecular docking simulations have provided insights into how these compounds interact with biological targets at a molecular level. The presence of sulfur in the thiophene ring enhances binding affinity due to unique electronic properties that facilitate interactions with enzymes and receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
